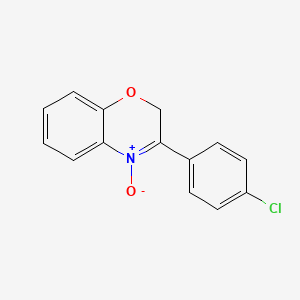
3-(4-Chlorophenyl)-4-oxo-2H-1,4lambda~5~-benzoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-4-oxo-2H-1,4lambda~5~-benzoxazine is a heterocyclic compound that features a benzoxazine ring fused with a chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-4-oxo-2H-1,4lambda~5~-benzoxazine typically involves the reaction of 4-chlorobenzaldehyde with an appropriate amine and an oxidizing agent. One common method includes the use of trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) under a nitrogen atmosphere . This reaction yields the desired benzoxazine compound with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the overall efficiency of the process.
化学反応の分析
Types of Reactions
3-(4-Chlorophenyl)-4-oxo-2H-1,4lambda~5~-benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxy derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinazolinone derivatives, hydroxy derivatives, and various substituted benzoxazine compounds.
科学的研究の応用
3-(4-Chlorophenyl)-4-oxo-2H-1,4lambda~5~-benzoxazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 3-(4-Chlorophenyl)-4-oxo-2H-1,4lambda~5~-benzoxazine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity or anticancer properties . The exact molecular pathways involved depend on the specific application and target enzyme.
類似化合物との比較
Similar Compounds
3-(4-Bromophenyl)-4-oxo-2H-1,4lambda~5~-benzoxazine: Similar structure but with a bromine atom instead of chlorine.
3-(4-Methylphenyl)-4-oxo-2H-1,4lambda~5~-benzoxazine: Similar structure but with a methyl group instead of chlorine.
3-(4-Fluorophenyl)-4-oxo-2H-1,4lambda~5~-benzoxazine: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom in 3-(4-Chlorophenyl)-4-oxo-2H-1,4lambda~5~-benzoxazine imparts unique electronic and steric properties to the compound. This can influence its reactivity and interaction with biological targets, making it distinct from its analogs with different substituents.
特性
CAS番号 |
74413-06-2 |
|---|---|
分子式 |
C14H10ClNO2 |
分子量 |
259.69 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-4-oxido-2H-1,4-benzoxazin-4-ium |
InChI |
InChI=1S/C14H10ClNO2/c15-11-7-5-10(6-8-11)13-9-18-14-4-2-1-3-12(14)16(13)17/h1-8H,9H2 |
InChIキー |
HRRHYDAJSRFEFM-UHFFFAOYSA-N |
正規SMILES |
C1C(=[N+](C2=CC=CC=C2O1)[O-])C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


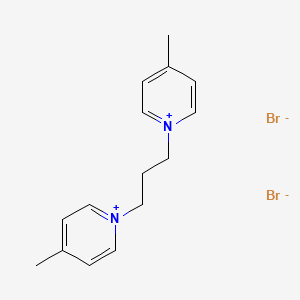

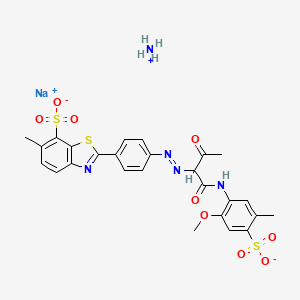
![N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]-3-phenylprop-2-enamide](/img/structure/B14455304.png)
![2-[4-(2-Oxopropanoyl)phenoxy]ethyl 2-methylprop-2-enoate](/img/structure/B14455307.png)

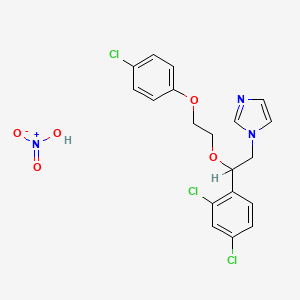

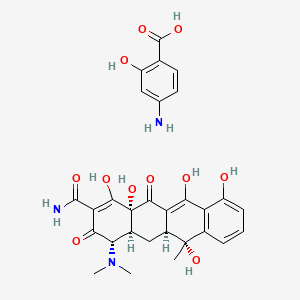
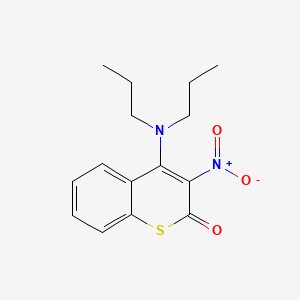

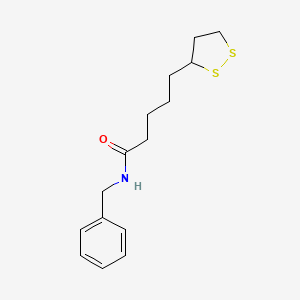
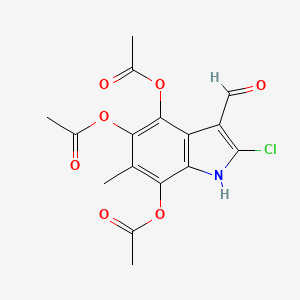
![4-[Oxo(phenyl)acetyl]phenyl cyanate](/img/structure/B14455387.png)
